molecular formula C17H17N5O7S2 B601304 Cefixime Methyl Ester CAS No. 88621-01-6

Cefixime Methyl Ester

Cat. No. B601304
CAS RN: 88621-01-6
M. Wt: 467.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefixime Methyl Ester is an intermediate in the synthesis of Cefixime . Cefixime is an orally active, third-generation cephalosporin antibiotic . It is also an ester impurity of Cefixime .


Synthesis Analysis

Cefixime is synthesized by the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-[[ (Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercap to benzothiazole ester via amidation and hydrolysis . Another method involves the use of the aqueous solution containing sulfurous acid ion and organic solvent when being mixed into reaction dissolvent, use inorganic base as catalyst, cefixime side chain sulfur phosphorus active ester and 7- AVCA carries out being condensed .


Molecular Structure Analysis

The molecular formula of Cefixime Methyl Ester is C17H17N5O7S2 . The molecular weight is 467.5 g/mol . The structure includes a beta-lactam ring, which is crucial for its antibiotic activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cefixime include amidation and hydrolysis . The method comprises carrying out an amidation reaction between MICA ((Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid) sulfur-phosphorous active ester and 7-AVCA to obtain cefixime methyl ester .


Physical And Chemical Properties Analysis

The molecular weight of Cefixime Methyl Ester is 467.5 g/mol . It has a topological polar surface area of 227 Ų . The exact mass is 467.05694025 g/mol .

Scientific Research Applications

Application 1: Enhancement of Solubility and Oral Bioavailability of Cefixime

  • Specific Scientific Field : Pharmaceutical Science

  • Methods of Application or Experimental Procedures : The formulation of ternary inclusion complexes was executed utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), in conjunction with N-methyl-D-glucaminet (MG) . The complexes’ physicochemical attributes were meticulously examined through various analytical techniques: Fourier-transform infrared spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (XRD), and Scanning Electron Microscopy (SEM) .

  • Results or Outcomes : The ternary complexes exhibited an uplift in apparent drug solubility, especially when juxtaposed with binary complexes . A prominent augmentation was perceived in the stability constant (Kc) and complexation efficiency (CE) when MG was integrated into the ternary complexes with HP-β-CD or SBE-β-CD . The parallel artificial membrane permeability assay (PAMPA) indicated a conspicuous enhancement of CEF permeability in the ternary complexes relative to the control–free CEF . Moreover, in vivo evaluations revealed the ternary complexes to manifest notably superior oral bioavailability when compared to unadulterated CEF .

Application 2: Synthesis of Cefixime from 7-AVCA

  • Specific Scientific Field : Organic Chemistry

  • Methods of Application or Experimental Procedures : The preparation of Cefixime was conducted from 7-AVCA and MICE in the presence of THF-water mixture in the activation of MICE . The activation reagent used was triethanolamine . The preparation of Cefixime from Cefixime methyl ester was also carried out using sodium hydroxide .

Application 3: Adsorption of Cefixime using Magnetic Molecularly Imprinted Polymers

  • Specific Scientific Field : Materials Science

  • Methods of Application or Experimental Procedures : Fe3O4@SiO2 is the core, and molecularly imprinted polymers (MIPs) are the shell, which can selectively interact with Cefixime .

  • Results or Outcomes : The study demonstrated the successful synthesis of MMIPs and their application in the adsorption of Cefixime .

Application 4: Preparation of Cefixime from 7-AVCA

  • Specific Scientific Field : Organic Chemistry

  • Methods of Application or Experimental Procedures : The preparation of Cefixime was conducted from 7-AVCA and MICE in the presence of THF-water mixture in the activation of MICE . The activation reagent used was triethanolamine . The preparation of Cefixime from Cefixime methyl ester was also carried out using sodium hydroxide .

Application 5: Adsorption of Cefixime using Magnetic Molecularly Imprinted Polymers

  • Specific Scientific Field : Materials Science

  • Methods of Application or Experimental Procedures : Fe3O4@SiO2 is the core, and molecularly imprinted polymers (MIPs) are the shell, which can selectively interact with Cefixime .

  • Results or Outcomes : The study demonstrated the successful synthesis of MMIPs and their application in the adsorption of Cefixime .

Safety And Hazards

Cefixime Methyl Ester should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGEMACCCYJO-QVJRADPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefixime Methyl Ester

Citations

For This Compound
1
Citations
S Yu, Y Zhang, XZ Wang - Organic Process Research & …, 2019 - ACS Publications
… These are cefixime methyl ester, cefixime-13C-15N2, cefixime-13C3-15N2, cefixime 7-epimer, (E)-cefixime, and 3-desethenyl-3-methyl cefixime. The main impurity represents the …
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.